N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Descripción general

Descripción

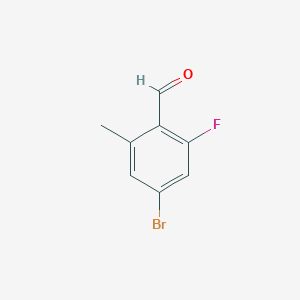

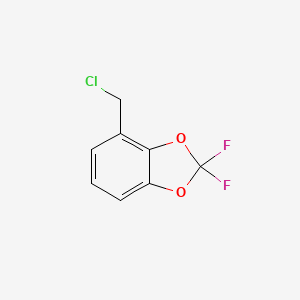

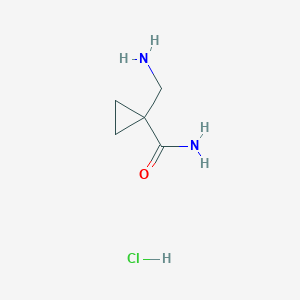

N,N,3-trimethyl-2-oxobutane-1-sulfonamide, also known as TOSMIC, is a sulfonylating reagent. It has a molecular weight of 193.27 .

Molecular Structure Analysis

The IUPAC name for this compound is N,N,3-trimethyl-2-oxobutane-1-sulfonamide . The InChI code for this compound is 1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis

N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a powder . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Broad Spectrum of Biological Activities

Sulfonamides, including N,N,3-trimethyl-2-oxobutane-1-sulfonamide, have been explored for their broad spectrum of biological activities. Initially recognized for their antibacterial properties, sulfonamides have expanded their utility to include antiviral, anticancer, anti-inflammatory, and antiepileptic applications among others. These compounds are utilized in various clinical settings, ranging from the treatment of bacterial infections to the management of chronic conditions such as Alzheimer's disease, cancer, and glaucoma. Their versatility stems from the sulfonamide group's ability to interact with a wide array of biological targets, thereby offering a platform for the development of therapeutic agents across different medical fields (Gulcin & Taslimi, 2018).

Environmental Considerations

Beyond their therapeutic applications, sulfonamides including N,N,3-trimethyl-2-oxobutane-1-sulfonamide have been the subject of environmental studies. The widespread use of sulfonamide antibiotics in healthcare and veterinary medicine has raised concerns regarding their presence in the environment and the potential for promoting antibiotic resistance. Research has focused on the environmental fate of sulfonamides, their degradation mechanisms, and the implications for human health and ecosystems. Efforts to understand and mitigate the environmental impact of sulfonamides are crucial for preserving the efficacy of antibiotics and ensuring the health of ecosystems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Analytical and Detection Methods

The detection and quantification of sulfonamides, including N,N,3-trimethyl-2-oxobutane-1-sulfonamide, in various matrices have been a significant area of research. Advances in analytical methodologies, such as capillary electrophoresis and electrochemical determination, have facilitated the monitoring of sulfonamide levels in pharmaceuticals, food products, and environmental samples. These methods offer sensitivity, specificity, and efficiency in detecting sulfonamides, contributing to quality control, food safety, and environmental monitoring efforts (Hoff & Kist, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPFDCFESNIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)

![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)